molecular formula C5H11BrO B3187608 4-Bromopentan-1-ol CAS No. 16103-56-3

4-Bromopentan-1-ol

Cat. No.: B3187608
CAS No.: 16103-56-3
M. Wt: 167.04 g/mol
InChI Key: DIZWQJCOIVIQBG-UHFFFAOYSA-N
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Description

4-Bromopentan-1-ol is an organic compound with the molecular formula C5H11BrO. It is a brominated alcohol, specifically a primary alcohol, where the bromine atom is attached to the fourth carbon of a pentanol chain. This compound is used in various chemical syntheses and research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromopentan-1-ol can be synthesized through several methods:

    Halogenation of Pentanol: One common method involves the halogenation of pentanol. This process typically uses hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4) to introduce the bromine atom at the desired position.

    Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) reacts with 4-bromobutanal to form this compound.

    Nucleophilic Substitution: A third method involves the nucleophilic substitution of 4-bromobutyl chloride with sodium hydroxide (NaOH) to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-bromopentanal or further to 4-bromopentanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-bromopentane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) to form pentan-1-ol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

Major Products Formed

    Oxidation: 4-bromopentanal, 4-bromopentanoic acid

    Reduction: 4-bromopentane

    Substitution: Pentan-1-ol

Scientific Research Applications

4-Bromopentan-1-ol is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical research to study the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-bromopentan-1-ol involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical reactions.

Comparison with Similar Compounds

4-Bromopentan-1-ol can be compared with other brominated alcohols and pentanol derivatives:

    4-Chloropentan-1-ol: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications due to the different halogen.

    4-Iodopentan-1-ol: Contains an iodine atom, which makes it more reactive in certain substitution reactions compared to this compound.

    Pentan-1-ol: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions but still useful in oxidation and reduction reactions.

These comparisons highlight the unique reactivity and applications of this compound due to the presence of the bromine atom.

Properties

IUPAC Name

4-bromopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(6)3-2-4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZWQJCOIVIQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16103-56-3
Record name 4-bromopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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